molecular formula C15H24 B579633 (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene CAS No. 19419-40-0

(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene

Cat. No.: B579633
CAS No.: 19419-40-0
M. Wt: 204.357
InChI Key: RTBLDXVIGWSICW-TYNCELHUSA-N
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Description

(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, its potential anti-inflammatory properties may be due to the inhibition of certain enzymes involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,7S,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-ene is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its reactivity and interactions with other molecules. This distinct structure sets it apart from similar compounds and contributes to its specific properties and applications.

Properties

CAS No.

19419-40-0

Molecular Formula

C15H24

Molecular Weight

204.357

InChI

InChI=1S/C15H24/c1-10-7-8-15-11(2)5-6-12(9-13(10)15)14(15,3)4/h11-12H,5-9H2,1-4H3/t11-,12+,15-/m1/s1

InChI Key

RTBLDXVIGWSICW-TYNCELHUSA-N

SMILES

CC1CCC2CC3=C(CCC13C2(C)C)C

Origin of Product

United States

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